

Defactinib Hydrochloride: A Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: Defactinib hydrochloride

Cat. No.: B1662817

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Introduction

Defactinib hydrochloride (formerly known as VS-6063 and PF-04554878) is a potent and selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. It plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes that are frequently dysregulated in cancer. Upregulation and constitutive activation of FAK are observed in a multitude of human cancers, correlating with increased malignancy, invasiveness, and poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of defactinib, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of FAK and Pyk2

Defactinib is an ATP-competitive inhibitor that targets the kinase activity of both FAK and its closely related family member, Pyk2. The high affinity and selectivity of defactinib for these kinases are central to its therapeutic potential.

Quantitative Potency and Selectivity

Defactinib demonstrates nanomolar potency against its primary targets. The selectivity of a kinase inhibitor is crucial to minimize off-target effects and associated toxicities.

Target	IC50 (nM)	EC50 (nM)	Notes
FAK	0.6	26 (in vivo phosphorylation)	Potent inhibition of kinase activity and cellular function.
Pyk2	0.6	-	Equipotent inhibition to FAK.
Other Kinases	>100-fold selectivity over other kinases	-	Demonstrates high selectivity for the FAK family.

Table 1: Potency and Selectivity of **Defactinib Hydrochloride**. IC50 values represent the concentration of defactinib required to inhibit 50% of the kinase activity in vitro. EC50 represents the effective concentration to inhibit FAK phosphorylation by 50% in vivo.

Impact on Cellular Signaling Pathways

By inhibiting FAK, defactinib disrupts key signaling cascades that drive tumor progression. FAK acts as a central node, integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate a variety of cellular functions.

Inhibition of FAK Autophosphorylation

The initial step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and downstream signaling. Defactinib directly inhibits this critical autophosphorylation step in a time- and dose-dependent manner.

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